![molecular formula C17H23NO4S B603008 (2-Hydroxyethyl)[(4-pentyloxynaphthyl)sulfonyl]amine CAS No. 1206126-43-3](/img/structure/B603008.png)
(2-Hydroxyethyl)[(4-pentyloxynaphthyl)sulfonyl]amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Hydroxyethyl)[(4-pentyloxynaphthyl)sulfonyl]amine: is an organic compound that belongs to the class of naphthalenesulfonamides This compound is characterized by the presence of a naphthalene ring substituted with a hydroxyethyl group, a pentyloxy group, and a sulfonamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2-Hydroxyethyl)[(4-pentyloxynaphthyl)sulfonyl]amine typically involves the following steps:
Nitration of Naphthalene: The process begins with the nitration of naphthalene to form 1-nitronaphthalene.
Reduction: The nitro group is then reduced to an amino group, resulting in 1-aminonaphthalene.
Sulfonation: The amino group is sulfonated to form 1-naphthalenesulfonamide.
Alkylation: The sulfonamide is then alkylated with 2-chloroethanol to introduce the hydroxyethyl group.
Etherification: Finally, the compound undergoes etherification with pentanol to introduce the pentyloxy group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, high-pressure conditions, and catalysts to enhance reaction rates and yields.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: (2-Hydroxyethyl)[(4-pentyloxynaphthyl)sulfonyl]amine can undergo oxidation reactions, particularly at the hydroxyethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: The compound can be reduced at the sulfonamide group to form corresponding amines.
Substitution: The naphthalene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic reagents like bromine or nitric acid are employed under controlled conditions.
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: (2-Hydroxyethyl)[(4-pentyloxynaphthyl)sulfonyl]amine is used as a building block in organic synthesis, particularly in the synthesis of complex organic molecules and polymers.
Biology: In biological research, this compound is used as a probe to study enzyme-substrate interactions and as a ligand in receptor binding studies.
Industry: In the industrial sector, this compound is used as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of (2-Hydroxyethyl)[(4-pentyloxynaphthyl)sulfonyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl and pentyloxy groups play a crucial role in binding to these targets, while the sulfonamide group enhances the compound’s solubility and stability. The naphthalene ring provides a rigid framework that facilitates specific interactions with the target molecules.
Vergleich Mit ähnlichen Verbindungen
N-(2-hydroxyethyl)-1-naphthalenesulfonamide: Lacks the pentyloxy group, resulting in different chemical properties and applications.
N-(2-hydroxyethyl)-4-methoxy-1-naphthalenesulfonamide: Contains a methoxy group instead of a pentyloxy group, leading to variations in reactivity and biological activity.
N-(2-hydroxyethyl)-4-ethoxy-1-naphthalenesulfonamide: Contains an ethoxy group, which affects its solubility and interaction with molecular targets.
Uniqueness: (2-Hydroxyethyl)[(4-pentyloxynaphthyl)sulfonyl]amine is unique due to the presence of the pentyloxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s lipophilicity, making it more suitable for applications requiring membrane permeability or hydrophobic interactions.
Eigenschaften
CAS-Nummer |
1206126-43-3 |
|---|---|
Molekularformel |
C17H23NO4S |
Molekulargewicht |
337.4g/mol |
IUPAC-Name |
N-(2-hydroxyethyl)-4-pentoxynaphthalene-1-sulfonamide |
InChI |
InChI=1S/C17H23NO4S/c1-2-3-6-13-22-16-9-10-17(23(20,21)18-11-12-19)15-8-5-4-7-14(15)16/h4-5,7-10,18-19H,2-3,6,11-13H2,1H3 |
InChI-Schlüssel |
FOJWBYXPWGEFRG-UHFFFAOYSA-N |
SMILES |
CCCCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


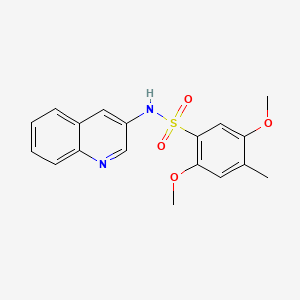
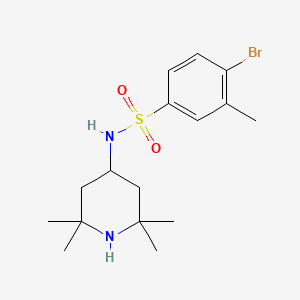
![[3-(Dimethylamino)propyl][(5-bromo-2-methoxyphenyl)sulfonyl]amine](/img/structure/B602929.png)
amine](/img/structure/B602933.png)

![2-ethyl-1-[(4-ethylphenyl)sulfonyl]-4-methyl-1H-imidazole](/img/structure/B602938.png)
![1-[(4-bromo-2,5-dimethoxyphenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole](/img/structure/B602940.png)
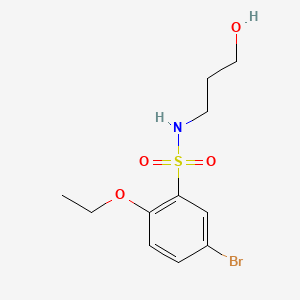
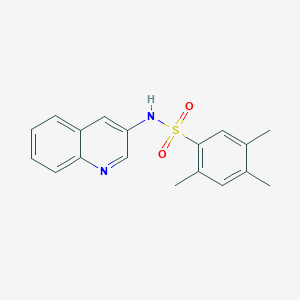
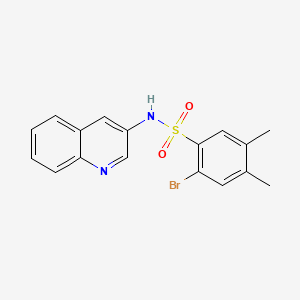
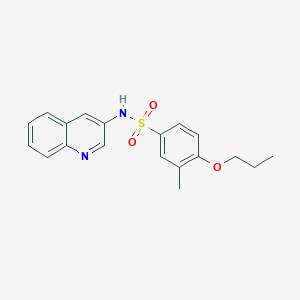

amine](/img/structure/B602947.png)
![2-[4-(2-Methoxy-5-methylbenzenesulfonamido)phenyl]acetic acid](/img/structure/B602948.png)
